碳酸乙酯(3-氧代丁酰)

描述

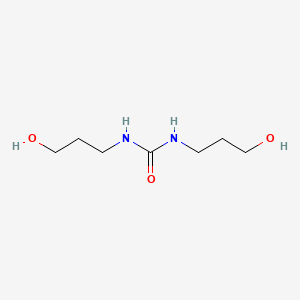

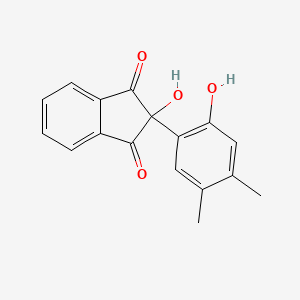

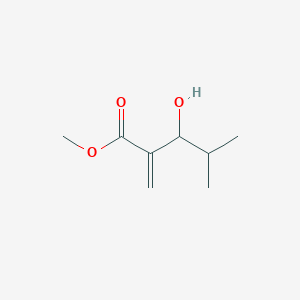

Ethyl (3-oxobutanoyl)carbamate, also known as Ethyl Carbamate, is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . It can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . It has a molecular formula of C7H11NO4 and a molar mass of 173.17 .

Synthesis Analysis

Ethyl (3-oxobutanoyl)carbamate can be synthesized by carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . Other methods include the use of Si (OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .

Molecular Structure Analysis

The molecular structure of Ethyl (3-oxobutanoyl)carbamate consists of an ester of carbamic acid . It is formed from the reaction of urea with ethanol .

Chemical Reactions Analysis

The key reaction for Ethyl (3-oxobutanoyl)carbamate formation in wine is between urea and ethanol . Arginine, usually one of the most abundant yeast available amino acids in grape juice, is taken up by wine yeast as a nutrient and may be metabolized yielding urea if present in excess amounts .

Physical And Chemical Properties Analysis

科学研究应用

致癌性和毒性研究:

- 碳酸乙酯已被评估其致癌性,并被发现是一种潜在的致癌物,被国际癌症研究机构 (IARC) 归类为 2A 组 (Baan 等人,2007 年)。

- 它存在于发酵食品和含酒精饮料中,并与潜在的健康风险有关,包括神经系统疾病 (Gowd 等人,2018 年)。

分析检测和定量:

- 表面增强拉曼散射 (SERS) 已用于定量检测酒精饮料中的碳酸乙酯。该方法利用银包金纳米颗粒胶体作为 SERS 放大器,提供高灵敏度的检测 (Yang 等人,2013 年)。

食品和饮料中的缓解策略:

- 已经开发出多种策略来减轻食品中的碳酸乙酯,包括物理、化学、酶促和基因工程方法。还建议使用天然产品来防止其毒性 (Gowd 等人,2018 年)。

酒精饮料中的形成机制和预防:

- 研究重点是了解酒精饮料中碳酸乙酯的形成,并制定措施消除它。这包括实验室和工业规模的传统方法和新技术 (Zhao 等人,2013 年)。

化学合成应用:

- 碳酸乙酯的衍生物 2-重氮-4,4,4-三氟-3-氧代丁酸乙酯是一种通用的中间体,用于合成一系列三氟甲基杂环化合物,证明了其在有机合成中的用途 (Honey 等人,2012 年)。

对生物系统的影响:

- 碳酸乙酯已被研究其对生物系统中氧化磷酸化和其他代谢途径的影响,表明其对细胞活力和健康风险的影响 (Lee,1960 年)。

灵敏检测方法的开发:

- 免疫测定技术的创新提高了在食品样品(如葡萄酒)中检测碳酸乙酯的灵敏度。这些进步允许更有效地监测其残留物和潜在的风险评估 (Fu 等人,2020 年)。

作用机制

安全和危害

未来方向

Given the potential health risks associated with Ethyl (3-oxobutanoyl)carbamate, future research could focus on methods to minimize its content in food and beverages . These approaches could include genetic modification of Saccharomyces cerevisiae wine strains targeting pathways of arginine transport and metabolism, the use of lactic acid bacteria to consume arginine, direct degradation of ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, temperature and duration of storage and transportation .

属性

IUPAC Name |

ethyl N-(3-oxobutanoyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-3-12-7(11)8-6(10)4-5(2)9/h3-4H2,1-2H3,(H,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKYFDJHFHNAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342537 | |

| Record name | Ethyl (3-oxobutanoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7190-58-1 | |

| Record name | Ethyl (3-oxobutanoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3056426.png)

![1,4-Dioxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B3056434.png)

![2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine](/img/structure/B3056440.png)